N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide
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Overview
Description
N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dicyanovinyl group attached to a methyl-substituted phenyl ring, which is further connected to an ethylaminoethyl chain and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide typically involves a multi-step process. One common method includes the reaction of 4-(2,2-dicyanovinyl)-M-tolylamine with 2-bromoethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or ethylamino derivatives.
Scientific Research Applications
N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide involves its interaction with specific molecular targets. The dicyanovinyl group is known to participate in electron transfer processes, while the benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating signal transduction or gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]acetamide
- N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]propionamide
Uniqueness
N-[2-[[4-(2,2-Dicyanovinyl)-M-tolyl]ethylamino]ethyl]benzamide stands out due to its unique combination of a dicyanovinyl group and a benzamide moiety, which imparts distinct chemical reactivity and potential biological activity. This combination is less common in similar compounds, making it a valuable subject of study .
Properties
CAS No. |
34759-42-7 |
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Molecular Formula |
C22H22N4O |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-[4-(2,2-dicyanoethenyl)-N-ethyl-3-methylanilino]ethyl]benzamide |
InChI |
InChI=1S/C22H22N4O/c1-3-26(12-11-25-22(27)19-7-5-4-6-8-19)21-10-9-20(17(2)13-21)14-18(15-23)16-24/h4-10,13-14H,3,11-12H2,1-2H3,(H,25,27) |
InChI Key |
IXMFXNDPKMTYAI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCNC(=O)C1=CC=CC=C1)C2=CC(=C(C=C2)C=C(C#N)C#N)C |
Origin of Product |
United States |
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